
Sohirnone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sohirnone A is a natural product found in Amanses, Trichoderma, and other organisms with data available.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Sohirnone A, and how can researchers optimize yield and purity?
- Methodological Answer: Synthesis protocols for this compound typically involve multi-step organic reactions, such as catalytic cross-coupling or stereoselective cyclization. Optimization requires systematic evaluation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks . Purity can be enhanced via chromatography (HPLC, TLC) or recrystallization, with characterization via NMR, MS, and X-ray crystallography to confirm structural integrity.
Q. How should researchers design experiments to assess this compound’s stability under varying physiological conditions?
- Methodological Answer: Stability studies should simulate physiological environments (e.g., pH 2–8, 37°C) using buffer solutions. Accelerated degradation studies (e.g., thermal stress at 40–60°C) combined with LC-MS monitoring can identify degradation products. Statistical models like Arrhenius plots predict shelf-life, while kinetic analysis quantifies degradation rates .
Q. What in vitro assays are most effective for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer: Cell viability assays (MTT, ATP luminescence) and enzyme inhibition studies (e.g., IC₅₀ determination via fluorometric/colorimetric assays) are standard. Dose-response curves and positive/negative controls must be included to validate specificity. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer: Discrepancies may arise from cell line-specific factors (e.g., genetic variability, receptor expression levels). Meta-analyses of existing data using standardized normalization (e.g., Z-score transformation) and sensitivity analyses (e.g., leave-one-out cross-validation) can identify confounding variables . Follow-up experiments should control for batch effects (e.g., media composition, passage number) .
Q. What strategies are recommended for elucidating this compound’s mechanism of action when traditional target-based approaches fail?
- Methodological Answer: Employ unbiased techniques like chemoproteomics (activity-based protein profiling) or CRISPR-Cas9 genome-wide screens. Integrative omics (transcriptomics, metabolomics) paired with network pharmacology models can map interactions between this compound and cellular pathways. Validate hypotheses via siRNA knockdown or overexpression studies .
Q. How should researchers design a comparative study to evaluate this compound against analogs with structural modifications?
- Methodological Answer: Use a scaffold-based design to generate analogs (e.g., substituent variations at R₁/R₂ groups). Compare pharmacokinetic (logP, plasma protein binding) and pharmacodynamic (EC₅₀, efficacy) properties. Apply multivariate analysis (PCA, clustering) to correlate structural features with bioactivity .
Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data in this compound preclinical studies?
- Methodological Answer: Benchmark dose (BMD) modeling or PROAST software can estimate toxicity thresholds. Mixed-effects models account for inter-animal variability, while Bayesian hierarchical models integrate historical data to reduce uncertainty. Report results with 95% confidence intervals and sensitivity analyses .
Q. Methodological and Analytical Considerations
Q. How can researchers systematically review literature on this compound while minimizing bias?
- Methodological Answer: Follow PRISMA guidelines: define inclusion/exclusion criteria (e.g., peer-reviewed studies, in vivo models), search multiple databases (PubMed, SciFinder, Embase), and use tools like Rayyan for screening. Assess study quality via GRADE criteria and document data extraction in a standardized matrix .
Q. What protocols ensure reproducibility in this compound’s synthetic and analytical workflows?
- Methodological Answer: Adopt FAIR principles: publish detailed synthetic procedures (reagent grades, reaction times), raw spectral data, and instrument calibration records. Use electronic lab notebooks (ELNs) for real-time documentation. Independent replication by a second lab validates protocols .
Q. How should researchers address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) data?
- Methodological Answer: Conduct allometric scaling from preclinical species to humans, complemented by PBPK modeling. Use sparse sampling in animal studies to reduce ethical burdens. Validate models with in vitro-in vivo extrapolation (IVIVE) and sensitivity analysis .
Q. Data Presentation and Validation
Q. What are the best practices for presenting contradictory bioassay results in publications?
- Methodological Answer: Use forest plots to visualize effect sizes and heterogeneity. Discuss potential confounders (e.g., assay interference, compound solubility) in the limitations section. Provide raw data in supplementary materials for independent verification .
Q. How can researchers validate computational predictions of this compound’s binding affinity experimentally?
- Methodological Answer: Combine molecular docking (AutoDock Vina, Glide) with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding kinetics. Mutagenesis studies (e.g., alanine scanning) confirm critical residues identified in silico .
Q. Ethical and Collaborative Considerations
Q. What ethical guidelines apply to interdisciplinary studies involving this compound and human-derived samples?
- Methodological Answer: Obtain IRB approval for human tissue use (e.g., primary cells, organoids). Adhere to GDPR/HIPAA for data anonymization. Collaborate with bioethicists to address dual-use concerns (e.g., misuse in bioweapons) .
Propiedades
Fórmula molecular |
C13H16O3 |
---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
(E)-1-(2,4-dihydroxy-5-methylphenyl)hex-4-en-1-one |
InChI |
InChI=1S/C13H16O3/c1-3-4-5-6-11(14)10-7-9(2)12(15)8-13(10)16/h3-4,7-8,15-16H,5-6H2,1-2H3/b4-3+ |
Clave InChI |
PZLKKLWFFFEJHP-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/CCC(=O)C1=C(C=C(C(=C1)C)O)O |
SMILES canónico |
CC=CCCC(=O)C1=C(C=C(C(=C1)C)O)O |
Sinónimos |
3,1-(2,4-dihydroxy-5-methylphenyl)hex-4-en-1-one sohirnone A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.